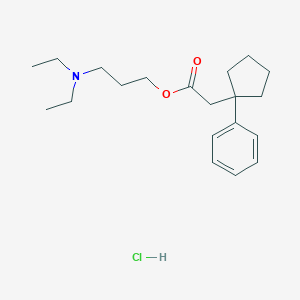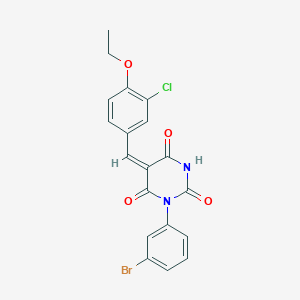![molecular formula C20H23ClN2O5 B5190500 N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5190500.png)
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2007 by a team of researchers at Abbott Laboratories. Since then, A-836,339 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. This compound binds to the CB2 receptor and activates it, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain sensitivity. In addition, this compound has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for the specific targeting of this receptor. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One direction is the investigation of its potential therapeutic applications in various medical conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Another direction is the development of more potent and selective CB2 receptor agonists. Finally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves several steps. The first step is the preparation of 2-(2-chlorophenoxy)ethylamine by reacting 2-chlorophenol with ethylenediamine. The second step involves the reaction of 2-(2-chlorophenoxy)ethylamine with 2-(3,4-dimethoxyphenyl)acetaldehyde to form the intermediate product. The final step is the reduction of the intermediate product using sodium borohydride to produce this compound.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-26-17-8-7-14(13-18(17)27-2)9-10-22-19(24)20(25)23-11-12-28-16-6-4-3-5-15(16)21/h3-8,13H,9-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHUEUCDERSMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCOC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2,2-dimethyl-4,6-dioxo-5-[1-(1-pyrrolidinyl)butylidene]cyclohexanecarboxylate](/img/structure/B5190427.png)
![ethyl 3-benzyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5190429.png)
![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5190431.png)


![2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5190446.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-3-methoxybenzene](/img/structure/B5190451.png)
![5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5190458.png)
![3,3,8,8-tetramethyltetrahydro-5H,10H-bis[1,3]thiazolo[3,4-a:3',4'-d]pyrazine-5,10-dione](/img/structure/B5190468.png)
![3-bromo-N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5190484.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5190490.png)

![2-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190511.png)